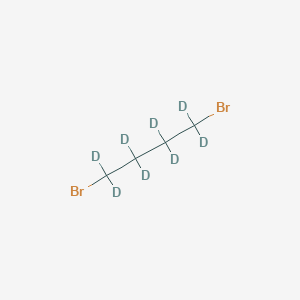

1,4-Dibromobutane-d8

描述

Synthesis Analysis

The synthesis of 1,4-Dibromobutane can be inferred from the research on the synthesis of related compounds. For instance, the synthesis of 1,4-dibromobutane using 1,4-butanediol and hydrobromic acid with a solid superacid catalyst has been studied, indicating that the reaction conditions such as temperature, molar ratio, and reaction time are critical for achieving high yields .

Molecular Structure Analysis

The molecular structure of compounds similar to 1,4-Dibromobutane-d8 has been analyzed using various techniques. For example, the molecular structure of

科学研究应用

Biotransformation and Metabolite Analysis

1,4-Dibromobutane undergoes extensive biotransformation, primarily through glutathione conjugation, leading to the formation of sulfur-containing metabolites. In a study on rats, two stable sulfur-containing metabolites were isolated from rat urine after administration of 1,4-dibromobutane. These metabolites were identified as tetrahydrothiophene and 3-hydroxysulfolane. A proposed biotransformation scheme suggests that 1,4-dibromobutane is effectively detoxified through these metabolic pathways (Onkenhout et al., 1986).

Detoxification Mechanisms

The detoxification mechanisms and the effects on liver stiffness were also assessed. A study focused on alcoholic patients undergoing detoxification revealed that transient elastography measurements, which reflect liver stiffness, are influenced by alcohol consumption or cessation. This study implies that the detoxification process and related physiological responses can significantly affect liver health and function (Gelsi et al., 2011).

Implications in Neuroendocrine Effects

Research on the compound (+)-1,4-diphenylbutane-2,3-diol, a structurally related compound to 1,4-Dibromobutane, studied its effects on gonadotropin secretion in castrated male rats. The findings indicate that this compound, when introduced into the median eminence of the hypothalamus, significantly elevates serum FSH, suggesting a potential physiological role in the control of FSH release. This research hints at the broader implications of structurally similar compounds in neuroendocrine regulation (Iturriza et al., 1977).

Metabolic and Dispositional Fate

A comprehensive study was conducted to characterize the absorption, disposition, metabolism, and excretion of 1,2-dibromo-2,4-dicyanobutane, which shares structural similarities with 1,4-Dibromobutane-d8. This study revealed intricate details about the metabolic and dispositional fate of the compound, indicating how it's processed within biological systems and suggesting potential pathways for 1,4-Dibromobutane-d8 as well (Sauer et al., 1998).

Systems Analysis of Exposure Effects

A study utilizing a systems analysis approach examined the DNA damage and repair responses from subchronic exposure to 1,4-dioxane in mice, a compound related to 1,4-Dibromobutane-d8. This study's multifaceted approach, involving transcriptomics and metabolomics, highlighted the toxic effects and provided insights into the mechanisms of toxicity. Such comprehensive analyses can be instrumental in understanding the broader implications of similar compounds on biological systems (Charkoftaki et al., 2021).

安全和危害

1,4-Dibromobutane-d8 is classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The safety data sheet recommends avoiding breathing mist or vapors, wearing protective gloves/eye protection/face protection, and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

1,4-dibromo-1,1,2,2,3,3,4,4-octadeuteriobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Br2/c5-3-1-2-4-6/h1-4H2/i1D2,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTHEAFYOOPTTB-SVYQBANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583822 | |

| Record name | 1,4-Dibromo(~2~H_8_)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dibromobutane-d8 | |

CAS RN |

68375-92-8 | |

| Record name | 1,4-Dibromo(~2~H_8_)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dibromobutane-d8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

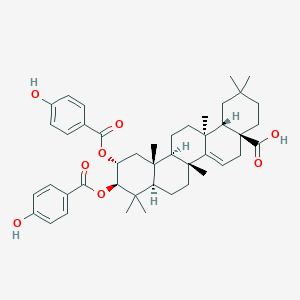

![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-(2-hydroxypropan-2-yl)-1H-imidazole-5-carboxylate](/img/structure/B120061.png)

![5-chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxo-spiro[3H-indole-3,3'-pyrrolidine-1(2H)-acetic acid](/img/structure/B120103.png)